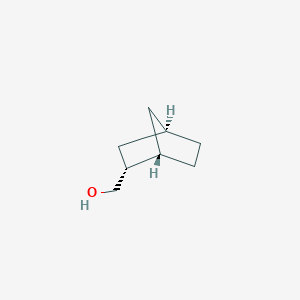

(1S-endo)-2-Norbornanemethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67844-31-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1 |

InChI Key |

LWHKUVOYICRGGR-CSMHCCOUSA-N |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@H]2CO |

Canonical SMILES |

C1CC2CC1CC2CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s Endo 2 Norbornanemethanol and Its Stereochemical Variants

Enantioselective Synthesis of (1S-endo)-2-Norbornanemethanol

Achieving the specific (1S) configuration of the target molecule necessitates the use of enantioselective synthetic techniques. These methods are broadly categorized into catalytic asymmetric approaches and strategies employing chiral starting materials or auxiliaries.

Catalytic Asymmetric Approaches to Bicyclic Alcohols

Catalytic asymmetric synthesis represents a highly efficient route to chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For bicyclic alcohols, this often involves the asymmetric functionalization of a prochiral norbornene derivative.

A key strategy is the asymmetric Diels-Alder reaction. By employing a chiral Lewis acid catalyst, the cycloaddition between cyclopentadiene (B3395910) and an acrylate (B77674) dienophile can proceed with high enantioselectivity. The catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, leading to the desired enantiomer of the norbornene adduct. This adduct can then be converted to the target alcohol.

Another powerful method is the catalytic asymmetric hydroboration of a norbornene precursor. The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane) or catecholborane with a chiral catalyst, can add boron asymmetrically across the double bond. Subsequent oxidation of the carbon-boron bond yields the enantiomerically enriched alcohol. The stereochemical outcome is dictated by the specific catalyst and reagent combination used.

Recent developments have also explored latent synthon strategies. nih.gov In one such approach, a novel dienophile containing latent functional groups is synthesized. nih.gov A single, optimized catalytic asymmetric Diels-Alder reaction can produce a versatile intermediate with excellent enantiomeric purity. This intermediate then serves as a precursor for a wide array of chiral norbornane (B1196662) derivatives through subsequent robust transformations. nih.gov

Chiral Pool and Auxiliary-Assisted Syntheses for (1S-endo)-Stereocontrol

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For norbornane systems, terpenes like camphene (B42988) or derivatives of amino acids can serve as the chiral source. For instance, a synthesis could commence from a chiral building block that already contains one or more of the required stereocenters, guiding the formation of the remaining centers. The synthesis of piperazic acid from L-prolinol is a classic example of this philosophy. acs.org

Auxiliary-assisted synthesis is another robust method for stereocontrol. In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to afford the enantiomerically enriched product. For the synthesis of this compound, a common strategy involves attaching a chiral auxiliary to an acrylate dienophile. The resulting chiral ester then undergoes a Diels-Alder reaction with cyclopentadiene. The bulky auxiliary blocks one face of the dienophile, forcing the diene to attack from the opposite, less hindered face, thereby controlling the stereochemistry of the cycloaddition.

One study presented a chiral auxiliary prepared from asparagine and an aldehyde, which was then coupled with acryloyl chloride. researchgate.net The subsequent Diels-Alder reaction with cyclopentadiene yielded the adduct with moderate enantiomeric excess for the endo isomer. researchgate.net Ugi's amine, a ferrocene (B1249389) derivative, is another well-known chiral auxiliary used to direct diastereoselective ortho-lithiation, demonstrating the power of auxiliaries in controlling stereochemistry in complex systems. wikipedia.org After the key stereocenter-forming reaction, the auxiliary is removed, typically by hydrolysis or reduction, to yield the chiral product and recover the auxiliary for reuse.

| Method | Chiral Source | Typical Outcome | Reference |

| Catalytic Asymmetric Diels-Alder | Chiral Lewis Acid | High enantiomeric excess (ee) | nih.gov |

| Auxiliary-Assisted Diels-Alder | Asparagine-derived auxiliary | Moderate enantiomeric excess (ee) | researchgate.net |

| Chiral Pool Synthesis | L-Prolinol | Established concept for other systems | acs.org |

Diastereoselective Control in Norbornane Framework Construction

The construction of the bicyclo[2.2.1]heptane (norbornane) skeleton almost universally relies on the Diels-Alder reaction. Controlling the diastereoselectivity of this reaction and subsequent transformations is paramount to obtaining the desired endo stereochemistry.

Exploiting Diels-Alder Reactivity for Controlled endo-Selectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming cyclic molecules with high stereocontrol. chemconnections.org The reaction between cyclopentadiene (the 4π diene) and an activated alkene (the 2π dienophile), such as maleic anhydride (B1165640) or an acrylate, typically yields a mixture of two diastereomeric products: endo and exo. researchgate.netresearchgate.net

The preferential formation of the endo adduct is a well-documented phenomenon, particularly when cyclic dienes are used. chemconnections.org This selectivity is generally explained by secondary orbital interactions. In the transition state leading to the endo product, the π-system of the electron-withdrawing substituent on the dienophile can overlap with the developing π-bond system of the diene (specifically, the orbitals on C2 and C3 of cyclopentadiene). chemconnections.org This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, making the formation of the endo product kinetically favored. chemconnections.org While the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance, the endo product is formed faster and is typically the major product under standard reaction conditions. chemconnections.org Mechanochemical milling conditions have also been shown to produce endo-norbornenes exclusively and in quantitative yields for certain reactions. researchgate.net

| Diene | Dienophile | Predominant Product | Key Factor | Reference |

| Cyclopentadiene | Maleic Anhydride | endo-adduct | Secondary Orbital Overlap | chemconnections.org |

| Cyclopentadiene | Maleimide (B117702) Derivatives | endo-adduct | Mechanochemical Conditions | researchgate.net |

| Cyclohexa-1,2-diene | Furan | endo-adduct (11:1 ratio) | Strained Allene Dienophile | nih.gov |

Stereochemical Outcomes of Subsequent Transformations and Derivatizations

Once the endo-selective Diels-Alder reaction has established the core norbornene framework, subsequent reactions must be performed to convert the dienophile's functional group into the hydroxymethyl group of the final product. The rigid, cage-like structure of the norbornane skeleton plays a crucial role in directing the stereochemical outcome of these transformations.

For instance, if the Diels-Alder adduct is an endo-anhydride or endo-carboxylic acid ester, a reduction step is required. The reduction of the carbonyl group is highly influenced by sterics. Reagents will typically approach the carbonyl group from the less sterically hindered exo face of the molecule, away from the C7 methylene (B1212753) bridge. This steric hindrance ensures that the resulting alcohol substituent is oriented in the desired endo position. The choice of reducing agent (e.g., lithium aluminum hydride for esters) is critical for achieving high yields without affecting the double bond of the norbornene ring. The inherent stereochemistry of the norbornene scaffold often leads to high diastereoselectivity in such derivatizations. researchgate.netresearchgate.net

Convergent and Divergent Synthetic Routes from Norbornane Precursors

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. wikipedia.org This is a highly efficient strategy for exploring structure-activity relationships or for producing multiple stereoisomers from a single starting point. For instance, a racemic endo-norbornene anhydride, formed from the Diels-Alder reaction of cyclopentadiene and maleic anhydride, can serve as a divergent precursor. nih.govbeilstein-journals.org This racemic mixture can be resolved into its separate enantiomers. From the (1S)-enantiomer, reduction yields this compound. Simultaneously, the (1R)-enantiomer can be used to synthesize its corresponding alcohol. Furthermore, the initial racemic adduct could be subjected to epimerization conditions to produce the exo isomers, which can then be resolved and reduced to access other stereochemical variants. A recently developed "latent synthon strategy" exemplifies this approach, where a single chiral Diels-Alder adduct serves as a universal intermediate for the synthesis of a broad range of structurally diverse chiral norbornanes. nih.gov

Functionalization Strategies for this compound Derivatives

The primary alcohol group of this compound is a key site for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. The most common strategies involve the formation of ethers and esters, leveraging well-established synthetic protocols.

Etherification: The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers from alcohols. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org For a primary alcohol like this compound, this method is highly effective. The reaction is typically carried out by first treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). youtube.com

Esterification: The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters. chemguide.co.ukoperachem.com This acid-catalyzed condensation reaction is an equilibrium process. To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. operachem.com Common acid catalysts include sulfuric acid (H2SO4) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction of this compound with a variety of carboxylic acids under these conditions would yield the corresponding esters. For instance, reacting it with acetic acid in the presence of an acid catalyst would produce (1S-endo)-2-norbornylmethyl acetate. The reaction is generally performed by heating the alcohol and carboxylic acid with the catalyst. chemguide.co.uk

The table below summarizes the general conditions for these functionalization strategies as they would apply to this compound based on established methodologies.

| Functionalization | Method | Reagents | Typical Conditions | Product Type |

| Ether Synthesis | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., R-X) | Anhydrous solvent (e.g., THF, DMF), Room temperature to gentle heating | R-O-CH2-Norbornane |

| Ester Synthesis | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4, p-TsOH) | Excess alcohol or removal of water, Reflux | R-COO-CH2-Norbornane |

Novel Mechanochemical and Green Chemistry Approaches in Norbornane Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in this regard, often enabling solvent-free reactions with reduced reaction times and waste generation. rsc.orgrsc.org

Mechanochemical Diels-Alder Reaction: The formation of the norbornane skeleton itself can be achieved through green methodologies. The Diels-Alder reaction between cyclopentadiene and a suitable dienophile is the quintessential method for constructing the norbornene framework. Traditionally, this reaction is carried out in a solvent. However, mechanochemical approaches, such as high-speed ball milling (HSBM), have been shown to facilitate this cycloaddition in a solvent-free environment.

Research has demonstrated that the Diels-Alder reaction of cyclopentadiene with maleic anhydride and various maleimide derivatives proceeds smoothly under mechanochemical milling conditions, affording the endo-norbornene products exclusively and in quantitative yields. rsc.org These reactions are typically complete within minutes at room temperature without the need for any catalyst or organic solvent, simplifying workup and purification. rsc.org

The following table presents data from a study on the mechanochemical Diels-Alder reaction, highlighting the efficiency and green nature of this approach for synthesizing norbornene precursors.

| Dienophile | Reaction Time (min) | Yield (%) | Stereoselectivity |

| Maleic Anhydride | 30 | Quantitative | endo |

| N-Phenylmaleimide | 30 | Quantitative | endo |

| N-Ethylmaleimide | 30 | Quantitative | endo |

| Data sourced from studies on mechanochemical Diels-Alder reactions. rsc.org |

Solvent-Free Functionalization: The principles of green chemistry can also be applied to the functionalization of the norbornane scaffold. While specific examples for this compound are not extensively documented, general methods for solvent-free esterification and etherification of alcohols have been developed and would be applicable.

Mechanochemical methods have been successfully employed for the esterification of alcohols with carboxylic acids at room temperature. rsc.orgrsc.orgnih.gov These solvent-free reactions, often facilitated by a catalyst and conducted in a ball mill, can provide good to excellent yields in short reaction times. rsc.orgrsc.org Similarly, mechanochemical C-H bond etherification of oximes with primary and secondary alcohols has been developed, demonstrating the feasibility of forming ether linkages under solvent-less conditions. acs.org These approaches significantly reduce the amount of alcohol needed compared to traditional methods where it often serves as the solvent. acs.org

The development of these solvent-free functionalization techniques offers a promising green alternative to conventional solution-phase chemistry for the derivatization of this compound.

Mechanistic Studies and Reactivity Profiles of 1s Endo 2 Norbornanemethanol

Fundamental Reactivity of the Norbornane-Methanol Moiety

The reactivity of (1S-endo)-2-Norbornanemethanol is principally dictated by the interplay between its strained bicyclic norbornane (B1196662) core and the functional hydroxyl group of the methanol (B129727) substituent. The norbornane framework, a bridged ring system, possesses inherent ring strain, particularly in its unsaturated analogue, norbornene, which makes it a reactive species in various chemical transformations, most notably in polymerization reactions. rsc.orgrsc.org The double bond in related norbornene structures is highly strained, providing a strong thermodynamic driving force for ring-opening reactions. nih.gov

The methanol group introduces a primary alcohol functionality. This hydroxyl group can act as a nucleophile, a proton donor, or a coordinating ligand to metal centers. In the context of polymerization, the hydroxyl group's ability to coordinate with transition metal catalysts can significantly influence the reaction's kinetics and the properties of the resulting polymer. mdpi.com For instance, strongly coordinating pendant groups like -OH can sometimes deactivate certain polymerization initiators. mdpi.com The stereochemical placement of the methanol group, in the endo position, also plays a crucial role. The endo substituent is situated "syn" or closest to the longest bridge of the norbornane system, which can lead to steric hindrance that affects its reactivity compared to its exo counterpart. wikipedia.org

Investigation of Rearrangement and Isomerization Pathways

Dynamics and Control of endo-Exo Isomerization in Norbornane Systems

Endo-exo isomerism is a key stereochemical feature of substituted norbornane systems. wikipedia.org The interconversion between the endo and exo isomers is a significant pathway that can be influenced by thermal or chemical means. The prefix endo refers to the isomer where the substituent is closer to the longest bridge of the bicyclic system, while exo denotes the isomer with the substituent positioned farther away. wikipedia.org Generally, the exo isomer is thermodynamically more stable than the endo isomer due to reduced steric hindrance. scirp.org

Studies on related norbornene derivatives have demonstrated that the isomerization from the kinetically favored endo product of a Diels-Alder reaction to the more stable exo isomer can be achieved under various conditions. scirp.orgresearchgate.net Base-promoted isomerization, for example using sodium tert-butoxide, has been shown to be effective in rapidly establishing a thermodynamic equilibrium between the two isomers. scirp.org In some cases, Lewis acids can also catalyze the interconversion through a retro-Diels-Alder and subsequent Diels-Alder reaction sequence. rsc.org The control of this isomerization is critical, as the stereochemistry of the monomer profoundly impacts its polymerization behavior and the properties of the resulting polymer. acs.orgrsc.org For instance, in certain insertion polymerizations, a tandem catalyst can facilitate both the isomerization of endo monomers to exo and their subsequent polymerization, leading to specific alternating endo-exo copolymer structures. rsc.org

Mechanistic Probes for Stereochemical Stability and Interconversion

The stereochemical stability and the dynamics of interconversion between endo and exo isomers of norbornane derivatives are investigated using a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Techniques such as Nuclear Overhauser Effect (NOE) measurements allow for the unambiguous discrimination between endo and exo diastereomers by measuring the spatial proximity of specific protons within the molecule. tandfonline.com For example, NOE measurements between protons on the substituent and protons of the norbornane bridge can confirm the stereochemical assignment. tandfonline.com

In addition to NMR, theoretical calculations and molecular modeling are employed to determine the relative stabilities of the conformers of each isomer. tandfonline.comresearchgate.net These computational studies can provide insights into the energy barriers for interconversion and the preferred conformational states of the molecules in different environments. researchgate.net The combination of experimental data from techniques like NMR and infrared (IR) spectroscopy with theoretical calculations allows for a detailed understanding of the factors governing the conformational preferences and stereochemical integrity of these bicyclic systems. researchgate.net

Participation in Polymerization Reactions

Ring-Opening Metathesis Polymerization (ROMP) Kinetics and Mechanism with Norbornane Monomers

This compound and its derivatives are important monomers in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled molecular weights and architectures. nih.govacs.org The high ring strain of the norbornene moiety provides the thermodynamic driving force for the polymerization. rsc.orgrsc.org The kinetics and mechanism of ROMP are highly dependent on the monomer structure, particularly the stereochemistry (endo vs. exo) of the substituents, and the nature of the catalyst. acs.orgnsf.gov

| Monomer | Stereochemistry | Catalyst | Propagation Rate Constant (k_p) | Key Finding |

|---|---|---|---|---|

| Norbornene-benzoladderene (NBL) | Exo | Grubbs G3 | High | Exo configuration leads to superior ROMP kinetics. rsc.org |

| Ester-substituted Norbornene | Exo | Grubbs G3 | Faster than endo | Monomer stereochemistry significantly impacts polymerization rate. acs.org |

| Ester-substituted Norbornene | Endo | Grubbs G3 | Slower than exo | Chelation of the polymer ester to the Ru center affects the rate. acs.org |

| N-Amino Norbornene Imides | Exo | Grubbs G3 | Controlled | Allows for living polymerization to produce narrow dispersity polymers. acs.org |

Role of this compound in Polymer Microstructure and Conformational Control

The structure of the monomer, including the stereochemistry of substituents like the methanol group in this compound, plays a critical role in defining the microstructure and conformational properties of the final polymer. The endo or exo placement of the substituent influences the stereochemistry of the double bonds formed in the polymer backbone during ROMP, as well as the tacticity (the stereochemical arrangement of the pendant groups along the polymer chain).

| Monomer Feature | Influence on Polymer Microstructure | Impact on Polymer Conformation | Resulting Polymer Property |

|---|---|---|---|

| Endo/Exo Stereochemistry | Affects tacticity and cis/trans double bond ratio. acs.org | Can lead to different chain packing and rigidity. rsc.org | Variations in thermal and mechanical properties. researchgate.net |

| Coordinating Group (-OH) | Can enforce stereospecific monomer insertion via chelation. nih.gov | May lead to more ordered, less flexible chain conformations. nih.gov | Enhanced control over polymer architecture. nih.gov |

| Bulky Side Groups (e.g., POSS) | Can lead to local nano-scale ordering. researchgate.net | Favors more rigid, rod-like conformations. rsc.org | High modulus and hardness. researchgate.net |

Radical Processes and Thermally Induced Transformations of Norbornane Derivatives

The rigid, bicyclic framework of norbornane and its derivatives, including this compound, provides a unique scaffold for studying the reactivity and selectivity of radical reactions and the pathways of thermally induced transformations. The stereochemical constraints and inherent ring strain of the bicyclo[2.2.1]heptane system significantly influence the stability of radical intermediates and the energetics of bond cleavage processes.

Radical Processes:

The initiation of radical processes on a saturated hydrocarbon like a norbornane derivative typically involves the abstraction of a hydrogen atom. Computational studies on the parent norbornane molecule have been instrumental in predicting the site-selectivity of such reactions. Quantum chemistry calculations have determined the bond dissociation enthalpies (BDEs) for the different types of C-H bonds in norbornane. These studies indicate a clear trend in bond strengths, which dictates the most probable site of radical formation.

| Bond Position | Calculated BDE (kJ mol⁻¹) | Experimental BDE (kJ mol⁻¹) |

|---|---|---|

| C1-H (bridgehead) | 449 | - |

| C7-H (bridge) | 439 | - |

| C2-H | 413 | 414.6 ± 5.4 |

The data clearly show that the C2-H bond is the weakest among the non-bridgehead positions, making the C2 carbon the most susceptible to hydrogen abstraction by radical species. researchgate.net This is in excellent agreement with experimental findings. researchgate.net For this compound, this suggests that a radical initiator would preferentially abstract a hydrogen atom from the C2 position, leading to the formation of a tertiary radical.

Once formed, this radical can participate in a variety of subsequent reactions. In the presence of suitable trapping agents, substitution products can be formed. For instance, radical additions to norbornene, a related unsaturated derivative, have been shown to proceed with a high degree of stereoselectivity, favoring exo attack. rsc.org This preference is attributed to minimized steric and torsional strain in the transition state. rsc.org While this compound is saturated, the stereochemical bias of the norbornane framework would still play a crucial role in directing the approach of incoming reactants in any subsequent radical-mediated chain transfer or termination steps.

Radical-promoted cleavage of C-C bonds is another important reaction pathway, particularly in strained ring systems. nih.gov The release of ring strain can be a powerful driving force for such fragmentations. For the radical at the C2 position of the norbornane skeleton, β-scission of the C1-C2 or C2-C3 bonds could occur, leading to ring-opened radical intermediates. These intermediates could then undergo further rearrangement or reaction to yield a variety of products. The presence of the hydroxymethyl group at the C2 position could also influence the course of these radical reactions through intramolecular hydrogen atom transfer or by altering the electronic properties of the radical center.

Thermally Induced Transformations:

The thermal stability and decomposition pathways of norbornane derivatives are also intrinsically linked to their strained structure. Gas-phase pyrolysis studies of related bicyclic compounds provide insights into the potential transformations of this compound at elevated temperatures.

A study on the gas-phase pyrolysis of exo-2-norbornyl formate (B1220265), a closely related derivative, revealed a surprising decomposition pathway. Instead of the expected elimination to form norbornene, the major products were exo-2-norborneol and carbon monoxide. researchgate.net This reaction was found to be homogeneous, unimolecular, and follow a first-order rate law. researchgate.net

| Parameter | Value |

|---|---|

| Temperature Range | 300–350 °C |

| Pressure Range | 41–105 Torr |

| Arrhenius Equation | log k₁ (s⁻¹) = (13.85 ± 0.23) − (194.6 ± 2.7)kJ mol⁻¹(2.303RT)⁻¹ |

While this study was on the formate ester, it highlights that decomposition pathways other than simple elimination can be significant for norbornane derivatives. For this compound, thermal decomposition could potentially involve the homolytic cleavage of the C-C bonds of the strained bicyclic system or the C-C bond of the hydroxymethyl substituent. The precise product distribution would depend on the reaction conditions, including temperature, pressure, and the presence of any catalysts or inhibitors. The endo stereochemistry of the hydroxymethyl group could also lead to different intramolecular interactions and rearrangement pathways compared to the exo isomer.

Strategic Applications of 1s Endo 2 Norbornanemethanol in Advanced Organic Chemistry

Asymmetric Catalysis and Chiral Induction

The quest for highly selective methods to control the stereochemical outcome of chemical reactions is a central theme in organic chemistry. Chiral molecules derived from (1S-endo)-2-Norbornanemethanol have emerged as powerful tools in this endeavor, influencing reaction pathways to favor the formation of a specific enantiomer or diastereomer.

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. The inherent rigidity and defined stereochemistry of the norbornane (B1196662) skeleton make it an excellent scaffold for such auxiliaries. While direct applications of this compound as an auxiliary are not extensively documented in readily available literature, the principle has been demonstrated with structurally analogous compounds, highlighting the potential of this strategy.

For instance, the related non-natural (1R,endo)-benzonorbornen-2-ol has proven to be an effective chiral auxiliary in asymmetric aza-Diels-Alder reactions. When this auxiliary is esterified and reacted with cyclopentadiene (B3395910) and various imines, it directs the cycloaddition to yield exclusively exo-cycloadducts with high diastereoselectivity. The stereochemical bias is significant, as shown in the table below, underscoring the powerful directing effect of the bicyclic framework.

| Imine Component | Diastereomeric Ratio (1S:1R) |

|---|---|

| (S)-(1-phenylethyl)imine | 15:85 |

| (R)-(1-phenylethyl)imine | 93:7 |

This high degree of stereocontrol is attributed to the auxiliary's ability to effectively shield one face of the dienophile, forcing the incoming diene to approach from the less sterically hindered side. After the reaction, the auxiliary can be cleaved and potentially recovered, a key principle of auxiliary-mediated synthesis. The success of such related structures strongly suggests that this compound could be similarly employed to control stereochemistry in a variety of transformations, including cycloadditions, alkylations, and aldol (B89426) reactions.

The conversion of this compound into chiral ligands for transition-metal catalysis represents one of its most powerful applications. The rigid scaffold serves to orient coordinating atoms (such as phosphorus, nitrogen, or oxygen) in a precise three-dimensional arrangement around a metal center, thereby creating a well-defined chiral environment for catalysis.

Phosphine (B1218219) ligands, in particular, are mainstays of homogeneous catalysis. The synthesis of P-stereogenic phosphine-phosphite ligands incorporating a phosphanorbornane framework has been developed. These ligands are tested in several key asymmetric reactions. For example, in the palladium-catalyzed asymmetric allylic substitution of diphenylallyl acetate, moderate enantioselectivities have been achieved. Similarly, in the rhodium-catalyzed asymmetric hydrogenation of an acetylated dehydroamino ester, these ligands have shown moderate success.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| Pd-catalyzed Allylic Substitution | Pd / Bisnaphthol-derived ligand | Up to 60% |

| Rh-catalyzed Hydrogenation | Rh / Bisnaphthol-derived ligand | Up to 50% |

| Rh-catalyzed Hydroformylation | Rh / Phosphine-phosphite ligand | Low (but excellent branch selectivity) |

The modular synthesis of these ligands, often starting from a key intermediate like a P-stereogenic 1-phosphanorbornane alcohol, allows for systematic tuning of the ligand's steric and electronic properties to optimize performance for a specific reaction. nih.gov The hydroxymethyl group of this compound provides a convenient attachment point for phosphine groups, making it a valuable precursor in the synthesis of such tailored ligands for asymmetric hydrogenation and other transformations. nih.govnih.govresearchgate.net

The ultimate measure of a chiral ligand or auxiliary's effectiveness is its impact on the stereochemical outcome of a reaction. Derivatives of this compound, by imparting a rigid and predictable chiral environment, can profoundly influence both enantioselectivity (the preference for one enantiomer over its mirror image) and diastereoselectivity (the preference for one diastereomer over other possible diastereomers).

In Diels-Alder reactions, for example, chiral auxiliaries based on rigid bicyclic systems have demonstrated the ability to yield products with very high diastereomeric ratios. A novel spiro-amido chiral auxiliary, for instance, provided exclusively endo adducts in Diels-Alder reactions with diastereomeric ratios ranging from 2:1 to greater than 99:1. nih.gov This high level of control is crucial in complex syntheses where multiple stereocenters are set in a single step.

The performance of chiral ligands derived from norbornane-type structures in asymmetric catalysis is also notable. While some applications, like the hydroformylation mentioned previously, may result in low enantioselectivity, they can still exhibit excellent control over other aspects, such as regioselectivity (e.g., branched vs. linear products). nih.gov In other systems, such as the palladium-catalyzed asymmetric allylation of indoles, ligands with different rigid backbones have achieved outstanding enantioselectivity, with ee values up to 99%. nih.gov This demonstrates the high potential of well-designed chiral ligands, and the norbornane framework provides a robust and tunable platform for achieving such high levels of stereocontrol.

Building Blocks for Complex Molecular Architectures and Scaffolds

Beyond its role in directing single reaction steps, the rigid three-dimensional structure of this compound makes it an ideal building block for constructing larger, more complex molecular frameworks with specific functions.

Natural products often possess intricate, stereochemically dense structures. The total synthesis of these molecules requires precise control over the formation of each chiral center. Chiral building blocks—enantiomerically pure compounds that are incorporated into the final structure—are essential tools in this process. nih.govresearchgate.netmdpi.com

This compound, with its defined stereochemistry, serves as an attractive chiral building block. Its rigid bicyclic core can be used to establish the relative stereochemistry of multiple centers early in a synthetic sequence. While specific examples of its direct incorporation into a completed natural product synthesis are not prominently featured in the literature, the strategy is well-established. For instance, a related chiral norbornene derivative, cis-endo-5-norbornene-2,3-dimethanol, has been used in the asymmetric synthesis of an optically active antagonist for Thromboxane (B8750289) A2, a biologically important molecule. This highlights the utility of the norbornane skeleton as a foundational element in the synthesis of complex, bioactive targets.

One of the most innovative applications of this compound and related structures is in the field of scaffold engineering. A molecular scaffold is a core structure used to hold functional groups in a specific spatial orientation to achieve a desired interaction, such as binding to a biological target. The norbornane framework is exceptionally well-suited for this purpose due to its rigidity and predictable geometry. mdpi.com

A particularly compelling application is the use of norbornane scaffolds to create peptidomimetics—molecules that mimic the structure and function of peptides. Researchers have developed synthetic approaches to attach two separate peptide strands to a norbornane template. nih.govnih.gov This rigid scaffold orients the peptide strands in a parallel fashion, forcing them into close proximity and inducing the formation of specific hydrogen bonds between them. nih.gov This strategy allows for the systematic study of peptide folding and interactions, which is crucial for understanding protein structure and function.

By using derivatives of this compound, chemists can design and synthesize highly organized, unsymmetrical structures where peptide strands are held in well-defined relative positions. nih.gov This pre-organization is key to enhancing molecular recognition, as it reduces the entropic penalty of binding to a target receptor. Detailed NMR analysis has confirmed the specific hydrogen bonding patterns induced by the norbornane scaffold, validating its effectiveness as a tool for engineering molecular architecture. nih.gov This approach holds significant promise for the development of novel therapeutic agents and probes for studying biological systems.

Construction of Bioactive and Bridged Polycyclic Systems

The synthesis of bridged polycyclic natural products presents a significant challenge to synthetic chemists due to their complex, three-dimensional architectures and dense functional group displays. nih.gov Many of these compounds exhibit potent and selective biological activities. nih.gov Chiral norbornene derivatives serve as valuable starting materials in the asymmetric synthesis of such intricate structures.

While direct examples of the application of this compound in the total synthesis of specific bioactive bridged polycyclic natural products are not extensively documented in the reviewed literature, the principle of using chiral norbornene scaffolds is well-established. For instance, the asymmetric synthesis of a chiral norbornene derivative, cis-endo-5-norbornene-2,3-dimethanol, has been achieved through lipase-catalyzed transesterification. nih.gov This chiral building block was subsequently utilized in the synthesis of an optically active thromboxane A2 antagonist, demonstrating the utility of the chiral norbornene framework in creating bioactive molecules. nih.gov The inherent chirality of this compound makes it a promising candidate for similar asymmetric syntheses, where the stereochemistry of the starting material can be transferred to the final complex target.

Strategies for constructing bridged polycyclic systems often rely on bond-forming reactions that can be guided by the stereochemistry of the starting materials. nih.gov For example, enyne ring-closing metathesis has been successfully employed in the asymmetric synthesis of the bridged bicyclic tropane (B1204802) alkaloid, ferruginine. nih.gov The rigid norbornane skeleton can serve as a template to control the stereochemical outcome of key ring-forming steps.

Monomers for Tailored Polymeric Materials

The strained bicyclic structure of norbornene and its derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing functional polymers with well-defined structures. mdpi.com The resulting polynorbornenes often exhibit high thermal stability, good mechanical properties, and tunable optical and electronic characteristics.

Polynorbornenes have garnered interest for their potential in optical and electronic applications due to their unique combination of properties. Vinyl-addition poly(norbornene) copolymers functionalized with nonlinear optical chromophore side groups have been prepared and their electro-optic properties characterized. figshare.com While specific studies focusing on polythis compound for these applications are not detailed in the provided search results, the general principles can be extended. The hydroxyl group of this compound offers a convenient handle for the attachment of various functional moieties, including chromophores for nonlinear optics or charge-transporting groups for electronic applications.

The properties of poly(norbornene)s can be fine-tuned by copolymerization. For example, copolymers of norbornene and higher α-olefins have been synthesized to create materials with improved mechanical properties, which is crucial for the fabrication of robust optical and medical films. rsc.org

Table 1: Potential Functionalization of Polythis compound for Optical and Electronic Applications

| Functional Group Attached to Hydroxyl | Potential Application | Relevant Finding |

| Nonlinear Optical (NLO) Chromophore | Electro-optic materials | Vinyl-addition poly(norbornene)s with NLO chromophores have been prepared. figshare.com |

| Charge-Transporting Moiety | Organic electronics | Polynorbornene and its derivatives are versatile platforms for functional polymers. nih.gov |

| Fluorescent Dye | Optical sensors, imaging | End-functionalization of ROMP polymers with dyes has been demonstrated. nih.gov |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them ideal for various biomedical applications, including tissue engineering and drug delivery. nih.govnih.gov Norbornene-functionalized polymers are increasingly used to form hydrogels via photo-initiated thiol-ene reactions. nih.govfrontiersin.org

This compound can be a valuable component in the synthesis of such biomaterials. The hydroxyl group can be functionalized to introduce other reactive groups or to attach bioactive molecules. For instance, norbornene-functionalized chitosan (B1678972) has been used to create injectable, pH-responsive hydrogels. chemrxiv.org Similarly, poly(vinyl alcohol) (PVA) has been functionalized with norbornene derivatives, derived from cis-5-norbornene-endo-2,3-dicarboxylic anhydride (B1165640), to form photo-curable hydrogels for 3D biomaterial constructs. frontiersin.org These examples highlight the potential of incorporating the norbornene moiety into biocompatible polymer backbones to create advanced biomaterials.

Collagen-based biomaterials are also widely used in tissue engineering due to their excellent biocompatibility and biodegradability. scispace.comresearchgate.net It is conceivable that this compound-derived polymers could be used in conjunction with natural polymers like collagen to create hybrid biomaterials with enhanced mechanical properties and tailored degradation profiles.

Table 2: Examples of Norbornene-Functionalized Polymers for Hydrogels

| Polymer Backbone | Norbornene Source | Cross-linking Chemistry | Application | Reference |

| Poly(ethylene glycol) (PEG) | Carbic Anhydride | Thiol-ene | Tissue Engineering | nih.gov |

| Chitosan | 5-Norbornene-endo-2,3-dicarboxylic anhydride | Photo-initiated self-assembly | Drug Delivery | chemrxiv.org |

| Poly(vinyl alcohol) (PVA) | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Thiol-ene photo-curing | 3D Biomaterial Constructs | frontiersin.org |

The living nature of ROMP allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. mdpi.comresearchgate.net The stereochemistry of the monomer can have a profound impact on the polymerization process and the properties of the resulting polymer.

The use of stereodefined norbornane units, such as this compound, offers opportunities to control the tacticity of the polymer chain. For example, the stereospecific polymerization of norbornene and its derivatives using well-defined molybdenum and tungsten initiators can produce highly tactic polymers (isotactic or syndiotactic). nih.gov The synthesis of cis,syndiotactic alternating copolymers has been achieved using enantiomerically pure endo-2-substituted-5,6-norbornenes. mit.edu This demonstrates that the chirality of the monomer can be used to direct the stereochemical outcome of the polymerization.

Furthermore, sequential monomer addition in a living ROMP process allows for the synthesis of well-defined block copolymers. researchgate.net For instance, block copolymers of norbornene and cyclododecene (B75492) have been synthesized via macromolecular cross-metathesis. nih.gov The ability to create block copolymers with a segment derived from this compound would allow for the creation of amphiphilic materials that could self-assemble into various nanostructures, with potential applications in drug delivery and nanotechnology. The hydroxyl group on the this compound block would provide a hydrophilic component, while a second, non-polar block would provide a hydrophobic component.

Spectroscopic and Computational Characterization of 1s Endo 2 Norbornanemethanol and Its Derivatives

Advanced Spectroscopic Methods for Stereochemical and Structural Elucidation

The rigid bicyclic framework of norbornane (B1196662) derivatives presents a unique scaffold for studying stereochemical and structural nuances. Advanced spectroscopic techniques are indispensable for unequivocally assigning the configuration and understanding the subtle intramolecular forces at play.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, and it is particularly crucial for distinguishing between endo and exo isomers in norbornane systems. blogspot.comwikipedia.org The rigid, bicyclic structure of norbornanes fixes the relative orientations of substituents, leading to distinct and predictable differences in the NMR spectra of endo and exo isomers. libretexts.org

The assignment of endo or exo configuration is based on the chemical shifts and coupling constants of the protons on the norbornane skeleton. sfu.ca In endo isomers, a substituent at the C2 position is oriented towards the C7 bridge (the longest bridge), while in the exo isomer, it points away. blogspot.comwikipedia.org This geometric difference significantly impacts the magnetic environment of nearby protons.

A key diagnostic feature is the chemical shift of the protons attached to the substituent-bearing carbon and adjacent carbons. For instance, in norbornane systems, the endo protons are generally more shielded (appear at a lower chemical shift) compared to the exo protons, although this can be influenced by the nature of the substituent. sfu.ca The anisotropy of the C-C bonds and steric compression effects contribute to these differences.

Furthermore, nuclear Overhauser effect (NOE) spectroscopy is a definitive method for stereochemical assignment. sfu.ca In an endo isomer, an NOE is typically observed between the substituent (or protons on the substituent-bearing carbon) and the syn-proton at the C7 bridge, as they are in close spatial proximity. sfu.ca Conversely, in an exo isomer, such an interaction is absent, and instead, an NOE might be observed with other nearby protons. sfu.ca

The coupling constants (J-values) between vicinal protons also provide valuable structural information. The Karplus relationship, which correlates the dihedral angle to the coupling constant, is applicable here. rubingroup.org In norbornanes, the coupling constant between an exo proton at C2 and the adjacent bridgehead proton at C1 is typically small (around 2-4 Hz), while the coupling between an endo proton at C2 and the C1 proton is close to zero due to a dihedral angle of approximately 90°. The coupling between endo protons on adjacent carbons (e.g., C2 and C3) is generally larger than the coupling between exo protons. blogspot.com

For (1S-endo)-2-Norbornanemethanol, the hydroxymethyl group is in the endo position. The ¹H NMR spectrum would be expected to show characteristic shifts for the protons of the -CH₂OH group and the norbornane skeleton. The proton on the carbon bearing the substituent (H2) in the endo position would exhibit specific coupling patterns with the bridgehead protons (H1 and H4) and the adjacent methylene (B1212753) protons (H3).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for endo and exo Norbornane Derivatives

| Nucleus | Isomer | Chemical Shift Range (ppm) | Key Diagnostic Features |

|---|---|---|---|

| ¹H | endo | Protons on substituent-bearing carbon often shielded relative to exo. | NOE between substituent and syn-C7 proton. |

| ¹H | exo | Protons on substituent-bearing carbon often deshielded relative to endo. | Absence of NOE between substituent and syn-C7 proton. |

| ¹³C | endo | γ-gauche effect can cause shielding of C7. beilstein-journals.org | |

| ¹³C | exo | C7 is typically less shielded compared to the endo isomer. beilstein-journals.org |

Note: Actual chemical shifts are highly dependent on the specific substituent and solvent.

In this compound, the proximity of the hydroxyl group to the bicyclic framework allows for potential intramolecular interactions, which can be probed using spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The primary interaction of interest is intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the C5-C6 double bond if present (in the case of norbornene derivatives), or with the electron cloud of the C-C bonds of the bicyclic system.

In the FTIR spectrum of endo-2-norbornanemethanol, the O-H stretching frequency can provide evidence for such interactions. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. If an intramolecular hydrogen bond is present, a second, broader band at a lower frequency (e.g., 3450-3550 cm⁻¹) will appear. The strength of this interaction can be correlated with the magnitude of the frequency shift. The conformational preference of the -CH₂OH group will dictate the feasibility and strength of this hydrogen bond.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique for conformational analysis of chiral molecules like this compound. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the preferred solution-state conformation of the molecule, including the orientation of the hydroxymethyl group relative to the norbornane skeleton.

By comparing experimental IR and VCD spectra with those predicted from quantum chemical calculations for different possible conformers, the most stable conformation in solution can be identified. This combined experimental and theoretical approach provides detailed insights into the subtle non-covalent interactions that govern the molecular shape and reactivity. For instance, studies on similar bicyclic alcohols have successfully used these methods to elucidate the nature and strength of intramolecular hydrogen bonds and their influence on the conformational landscape.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of norbornane systems at a molecular level. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, stereochemical outcomes, and polymer characteristics.

Quantum chemical calculations, particularly DFT, are extensively used to model reaction mechanisms involving norbornane derivatives. acs.orgmdpi.com These studies allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. nih.gov By calculating the energies of these structures, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of reaction feasibility and kinetics. arkat-usa.org

For reactions involving this compound, such as oxidation, esterification, or its participation in polymerization, computational analysis can elucidate the step-by-step atomic rearrangements. For example, in the epoxidation of a related norbornene derivative, DFT calculations have been used to map out the transition state geometry, showing how the peroxy acid approaches the double bond. acs.org These calculations can accurately predict the observed syn facial selectivity in norbornene epoxidations. acs.orgacs.org

Similarly, in studying nucleophilic substitution reactions at the hydroxymethyl group, computational models can help to visualize the transition state and determine whether the mechanism is Sₙ1-like or Sₙ2-like. The rigid norbornane framework can impose significant steric constraints that influence the geometry and energy of the transition state.

IRC (Intrinsic Reaction Coordinate) analysis is a common computational technique that follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest. acs.org These computational insights are invaluable for understanding and predicting the reactivity of this compound in various chemical transformations.

One of the significant successes of molecular modeling in norbornane chemistry is the prediction and rationalization of stereoselectivity, particularly the preference for exo or endo products in reactions like Diels-Alder cycloadditions or nucleophilic attacks. rsc.orgmasterorganicchemistry.com Computational methods can calculate the energies of the different transition states leading to the various possible stereoisomers. acs.org The product distribution is then predicted based on the Boltzmann distribution of these transition state energies, with the lower energy transition state leading to the major product.

For instance, in Diels-Alder reactions forming norbornene systems, the preference for the endo product, known as the Alder Endo Rule, is often attributed to favorable secondary orbital interactions between the diene and the dienophile in the endo transition state. masterorganicchemistry.com However, computational studies have shown that steric and electronic effects can also play a crucial role, and in some cases, can lead to a preference for the exo product. rsc.orgrsc.orgnih.gov DFT calculations can dissect these contributing factors to provide a more complete picture of stereoselectivity. nih.gov

For this compound itself, computational methods can be used to determine its most stable conformations. By systematically rotating the rotatable bonds (e.g., the C2-CH₂ and CH₂-O bonds) and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. These calculations can reveal, for example, whether a conformation stabilized by an intramolecular hydrogen bond is energetically favorable. These conformational preferences are critical as they can influence the molecule's reactivity and its spectroscopic properties.

Table 2: Computationally Predicted Energy Differences for Stereoisomeric Transition States

| Reaction Type | System | Computational Method | Predicted Favored Isomer | Energy Difference (kcal/mol) |

|---|---|---|---|---|

| Diels-Alder | Butadiene + Acrylonitrile | DFT (B3LYP) | endo | ~1.5 |

| Epoxidation | Norbornene + Peroxyformic Acid | DFT (B3LYP) | exo | ~2.0 |

| Photocloaddition | Norbornene + Acetone (Cu-catalyzed) | MS-CASPT2/DFT | exo | High, due to steric effects in endo pathway acs.org |

Note: Values are illustrative and depend on the specific reactants, conditions, and level of theory.

Norbornene derivatives, including those functionalized with groups like in this compound, are important monomers for Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. rsc.orgnih.govmdpi.comd-nb.info Computational studies provide crucial insights into the polymerization process and the properties of the resulting polymers. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to model the polymerization process itself. For ROMP, theoretical studies can investigate the coordination of the monomer to the metal catalyst (e.g., a Grubbs-type ruthenium catalyst), the metathesis reaction mechanism, and the factors controlling the rate of polymerization and the stereochemistry (cis/trans content) of the resulting polymer double bonds. rsc.org It has been shown that the monomer structure, including the endo or exo configuration of substituents, can significantly affect polymerization kinetics. rsc.org

Once the polymer is formed, computational chemistry is used to predict its structure-property relationships. escholarship.orgnih.govchemrxiv.org MD simulations can model the conformational behavior of polymer chains in the melt or in solution. mdpi.comuic.edu These simulations can predict key material properties such as the glass transition temperature (Tg), mechanical modulus, and chain conformations (e.g., extended coils versus helical structures). mdpi.com For polynorbornenes, the stereochemistry of the backbone has a profound effect on chain conformation and properties, with meso chains forming rigid extended coils and racemo chains adopting helical tubular conformations. mdpi.com The presence of the hydroxymethyl side group from a this compound monomer would be expected to influence inter- and intra-chain hydrogen bonding, which would in turn affect the bulk properties of the polymer.

Synergistic Application of Experimental and Theoretical Approaches in the Chemical Research of this compound Remains a Field for Future Exploration

A comprehensive review of available scientific literature reveals a notable gap in the specific spectroscopic and computational characterization of this compound through the synergistic application of experimental techniques like Vibrational Circular Dichroism (VCD) and theoretical methods such as Density Functional Theory (DFT). While the combination of these methods is a powerful tool for the elucidation of absolute configurations and conformational landscapes of chiral molecules, specific research focusing on this compound appears to be limited or not publicly documented.

The investigation of chiral molecules is a cornerstone of modern chemical research, with significant implications in fields ranging from pharmaceuticals to materials science. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, physical properties, and chemical reactivity. Therefore, the development and application of advanced analytical techniques to unravel the stereochemistry of complex molecules are of paramount importance.

A particularly powerful approach in contemporary chemical analysis is the combination of experimental spectroscopy with high-level computational modeling. Vibrational Circular Dichroism (VCD), an extension of infrared spectroscopy, measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique fingerprint of a molecule's stereochemistry. However, the interpretation of VCD spectra can be complex. This is where theoretical methods, most notably Density Functional Theory (DFT), become indispensable. DFT calculations allow for the prediction of the VCD spectra for a given molecular structure. By comparing the experimentally measured spectrum with the theoretically predicted spectra for different stereoisomers and conformers, chemists can unambiguously determine the absolute configuration and gain detailed insights into the conformational preferences of the molecule in solution.

This synergistic approach has been successfully applied to a wide array of chiral molecules, providing crucial structural information that is often difficult to obtain by other means. The methodology typically involves:

Experimental Measurement: Recording the VCD and infrared absorption spectra of the chiral molecule in a suitable solvent.

Computational Modeling: Performing a conformational search for the molecule to identify all low-energy structures.

DFT Calculations: Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for each significant conformer.

Spectral Comparison: Generating a Boltzmann-averaged theoretical spectrum based on the calculated energies of the conformers and comparing it with the experimental spectrum to assign the absolute configuration and dominant conformations.

Despite the proven utility of this combined experimental and theoretical approach, a specific application to this compound is not found in the surveyed scientific literature. Research on related bicyclic systems demonstrates the potential of this methodology to provide valuable insights into the chiroptical properties and conformational dynamics of such rigid and semi-rigid molecular frameworks. The absence of such a study on this compound represents an opportunity for future research to fill this knowledge gap.

Such an investigation would be valuable for several reasons. It would definitively confirm the absolute configuration of this chiral building block and provide a detailed understanding of its conformational behavior, which is influenced by the orientation of the hydroxymethyl group. This fundamental knowledge could be crucial for its application in asymmetric synthesis and the development of new chiral materials.

Emerging Research Directions and Future Prospects for 1s Endo 2 Norbornanemethanol

Innovation in Sustainable Synthesis and Green Chemistry Principles for Chiral Norbornane (B1196662) Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, yet it often involves multi-step processes that generate significant waste. In alignment with the principles of green chemistry, which prioritize waste prevention and the reduction of unnecessary derivatization, researchers are developing more sustainable pathways to chiral norbornane derivatives. nih.gov

A key strategy is the adoption of biocatalysis. For instance, the asymmetric synthesis of a chiral norbornene derivative has been achieved through the lipase-catalyzed transesterification of cis-endo-5-norbornene-2,3-dimethanol. nih.gov This enzymatic approach offers high selectivity under mild conditions, minimizing the need for harsh reagents and protecting groups. Another green approach involves the use of renewable resources. Researchers have successfully prepared new sets of chiral monomers by reacting cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) with chiral alcohols derived from natural terpenes, such as (-)-menthol and (-)-borneol. researchgate.net These innovations not only reduce the environmental footprint but also provide access to a diverse range of optically active polymers from sustainable feedstocks. researchgate.net

Further aligning with green principles, photocatalysis is emerging as a powerful tool. While specific applications to (1S-endo)-2-Norbornanemethanol are still developing, photocatalyzed reactions in continuous-flow reactors represent a promising avenue for reducing energy consumption and improving reaction efficiency for related compounds. nih.gov

Expanding the Scope of Asymmetric Catalysis with Novel Norbornane-Derived Chiral Inducers

Asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of a single enantiomer product, is a highly efficient and atom-economical synthetic strategy. nobelprize.orgyoutube.com The rigid bicyclic structure of norbornane makes its derivatives, including this compound, excellent candidates for use as chiral ligands or auxiliaries that can induce stereoselectivity in a wide range of chemical transformations.

The development of chiral catalysts, often involving metals like boron, copper, or titanium coordinated to chiral ligands, has been shown to promote the synthetic rate and stereoselectivity in the formation of chiral norbornene derivatives themselves. magtech.com.cn Beyond their own synthesis, norbornane-derived scaffolds are being incorporated into novel catalytic systems. The field is advancing beyond simple catalysts to explore synergistic catalysis, where multiple catalytic modes are combined in a single reaction vessel. youtube.com This can involve using two independent catalysts or designing a single multifunctional catalyst that incorporates different active sites. youtube.com These advanced strategies, which often employ small organic molecules as organocatalysts, are being used to construct complex molecules with high levels of control over their three-dimensional structure. youtube.com The unique conformation of norbornane-based ligands can effectively block one face of a substrate, directing an incoming reagent to the other face and thereby controlling the stereochemical outcome of the reaction. youtube.com

Advanced Materials Science Applications: From Polymers to Nanostructures

The norbornane moiety is a powerful component in the design of advanced materials, particularly polymers with tailored properties. Norbornene derivatives are readily polymerized via Ring-Opening Metathesis Polymerization (ROMP), often using well-defined Grubbs' catalysts, to yield high molecular weight polymers with narrow polydispersities. researchgate.netacs.orgelsevierpure.com This controlled polymerization allows for the precise design of macromolecular structures.

Researchers have created a variety of functional polymers based on norbornane monomers:

Amphiphilic Polymers: By incorporating both hydrophobic norbornane units and hydrophilic groups, scientists have synthesized well-defined amphiphilic polymers. These materials have shown the ability to interact with and disrupt phospholipid membranes, suggesting potential applications in biomaterials and antimicrobial agents. acs.org

Chiral Polymers: The polymerization of chiral norbornene monomers, derived from renewable resources, leads to optically active polymers. These materials are of great interest for applications such as enantioselective separation membranes and as chiral stationary phases for chromatography. researchgate.net

High-Performance Polymers: Substituted polynorbornenes exhibit excellent thermal and mechanical properties. researchgate.net As detailed in the table below, these polymers can possess high glass transition temperatures (Tg) and impressive mechanical strength, making them suitable for demanding applications. researchgate.net The incorporation of bulky side groups can lead to local nano-scale ordering and enhanced properties. researchgate.net

Functional Materials: The versatility of norbornene chemistry allows for the introduction of various functional groups, leading to materials for specific uses like ion exchange membranes. magtech.com.cn

Table 1. Thermal and Mechanical Properties of Substituted Polynorbornenes. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Scientific Fields

The unique properties of this compound and its derivatives are fostering research at the intersection of organic chemistry and other scientific disciplines.

Medicinal Chemistry and Oncology: The norbornene scaffold has emerged as a promising structure in the development of new cancer treatments. nih.gov Its derivatives are being investigated as potential chemotherapeutic agents. Furthermore, polymers derived from norbornene can act as carriers for anticancer drugs, potentially improving their delivery and efficacy. nih.gov An example of its utility as a synthetic building block is the lipase-catalyzed asymmetric synthesis of a chiral norbornene intermediate that serves as a precursor to an optically active Thromboxane (B8750289) A2 antagonist. nih.gov

Biomaterials Science: As mentioned previously, norbornene-based amphiphilic polymers that can interact with and disrupt lipid membranes are being studied. acs.org This functionality opens doors for the development of novel antimicrobial surfaces and nanostructures for drug delivery applications.

Computational Chemistry: The predictable, rigid geometry of the norbornane skeleton makes it an ideal model system for computational studies. Researchers use methods like factorial design to analyze the effects of different levels of theory on calculated spectroscopic properties, helping to refine computational models and deepen the understanding of structure-property relationships in these bicyclic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S-endo)-2-Norbornanemethanol with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via stereoselective Diels-Alder reactions or derivatization of borneol analogs. For example, (1S-endo)-borneol derivatives can undergo sulfonylation using methanesulfonyl chloride in dry THF, followed by purification via extraction and recrystallization . Enantiomeric purity is achieved using chiral catalysts, such as aluminum-based systems, to control stereochemistry during cycloaddition reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-5) is effective for identifying retention indices (e.g., KI 1072) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemical features, such as δ 0.86 ppm for methyl groups in the norbornane framework . Polarimetry confirms optical activity, with specific rotations like [α]²⁰/D 35.3° in ethanol .

Q. How do solvent polarity and temperature impact the compound’s stability during storage?

- Methodological Answer : The compound should be stored in anhydrous conditions (e.g., dry THF or dichloromethane) at 0–6°C to prevent oxidation or racemization. Solubility data indicate low water solubility (<1 mg/mL), necessitating organic solvents for long-term stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The endo configuration enhances steric hindrance around the hydroxyl group, favoring selective interactions in chiral ligand design. For instance, titanium complexes with (1S-endo)-borneol derivatives exhibit enantioselectivity in Diels-Alder reactions due to the rigid bicyclic framework . Computational modeling (DFT) can predict transition states to optimize catalytic efficiency .

Q. What crystallographic data support the spatial arrangement of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals orthorhombic space group P2₁2₁2₁ with Flack parameter 0.04(7), confirming the (1S-endo) configuration. Bond distances (C–O: ~1.43 Å) and angles (C–C–O: ~109.5°) align with norbornane geometry, validated by thermal ellipsoid plots .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved for structural validation?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Use deuterated solvents (CDCl₃) for NMR consistency and high-resolution MS (HRMS) to confirm molecular ions (e.g., m/z 154.1358 for C₁₀H₁₈O). Cross-validation with X-ray data resolves ambiguities .

Q. What role does this compound play in natural product biosynthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.